molecular formula C12H6Cl2N2OS B2382693 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-65-8

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2382693
CAS No.: 562792-65-8
M. Wt: 297.15
InChI Key: RJWZSYSXCOBYKA-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazothiazole derivatives. This compound is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

Similar imidazo[2,1-b]thiazole derivatives have been reported to targetPantothenate synthetase in Mycobacterium tuberculosis . Another derivative, CITCO, is known to stimulate the human constitutive androstane receptor (CAR) .

Biochemical Pathways

Similar compounds have been reported to have antimycobacterial effects , suggesting that they might interfere with the biochemical pathways essential for the survival of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , indicating that these properties were considered during the design and synthesis of these compounds.

Result of Action

Similar compounds have shown dose-dependent antiproliferative effects against various cancer cell lines . This suggests that 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde might also have potential anticancer effects.

Action Environment

The stability of similar compounds and their interactions with their targets have been studied using molecular docking and dynamics .

Preparation Methods

The synthesis of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 3,4-dichloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to produce the imidazothiazole ring. The final step involves the formylation of the imidazothiazole derivative to obtain the desired carbaldehyde compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazothiazole derivatives, such as:

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent. These compounds share a similar imidazothiazole core structure but differ in their substituents and specific biological activities. The unique combination of the 3,4-dichlorophenyl group and the formyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-8-2-1-7(5-9(8)14)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZSYSXCOBYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N3C=CSC3=N2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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